molecular formula C15H18ClN3O4S B2804169 4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2034330-92-0

4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2804169
CAS No.: 2034330-92-0
M. Wt: 371.84
InChI Key: IJVPYQNSWXULST-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide featuring a piperidine core substituted with a 3-chloropyridin-4-yl ether group and a 3,5-dimethylisoxazole sulfonyl moiety. The sulfonyl bridge links the piperidine and isoxazole rings, creating a rigid scaffold.

Properties

IUPAC Name

4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c1-10-15(11(2)23-18-10)24(20,21)19-7-4-12(5-8-19)22-14-3-6-17-9-13(14)16/h3,6,9,12H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVPYQNSWXULST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The target compound’s uniqueness lies in its sulfonyl-linked piperidine-isoxazole architecture and 3-chloropyridinyl-oxy substituent . Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number
Target Compound : 4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole Piperidine sulfonyl + 3,5-dimethylisoxazole; 3-chloropyridinyl-oxy substituent Not provided Not available
4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole Fluorophenyl sulfonyl + methyl-isoxazole Calculated ~285.3 1197840-25-7
8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline trihydrochloride Quinoxaline + piperidine-pyrazole; morpholine + trihydrochloride salt 599.93 2320258-95-3

Electronic and Steric Properties

  • The piperidine ring introduces basicity (pKa ~8–10), which may influence solubility and membrane permeability.
  • Fluorophenyl Analog (CAS 1197840-25-7) : The 4-fluorophenyl sulfonyl group offers moderate electron-withdrawing effects but lacks the piperidine’s basicity. The methyl-isoxazole group is retained, suggesting shared synthetic routes .
  • Quinoxaline-Piperidine Compound (CAS 2320258-95-3): The quinoxaline core and morpholine group increase hydrophilicity, while the trihydrochloride salt improves aqueous solubility. The pyrazole-piperidine moiety may target kinase ATP-binding pockets .

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